molecular formula C24H26FN3O3 B1668084 Butanserin CAS No. 87051-46-5

Butanserin

Cat. No.: B1668084
CAS No.: 87051-46-5
M. Wt: 423.5 g/mol
InChI Key: MLDQSYUQSLUEPG-UHFFFAOYSA-N
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Description

Butanserin is a chemical compound known for its role as an α1-adrenergic receptor antagonistThe compound’s molecular formula is C24H26FN3O3, and it has a molecular weight of 423.48 g/mol .

Preparation Methods

The synthesis of Butanserin involves several steps, starting with the preparation of the core structure and subsequent functionalization. The synthetic route typically includes the following steps:

    Formation of the core structure: This involves the cyclization of appropriate precursors to form the core quinazoline structure.

    Functionalization: Introduction of the fluorobenzoyl group and the piperidinyl butyl chain through a series of substitution and coupling reactions.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Industrial production methods may involve optimization of these steps to increase yield and reduce costs. Specific reaction conditions, such as temperature, pressure, and choice of solvents, are carefully controlled to ensure the efficiency of the synthesis .

Chemical Reactions Analysis

Butanserin undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be used to modify the functional groups on this compound, leading to different derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the piperidinyl and fluorobenzoyl groups, to form various analogs.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Butanserin has several scientific research applications, including:

    Cardiovascular Research: As an α1-adrenergic receptor antagonist, this compound is used to study cardiovascular diseases and potential treatments.

    Neuroscience: The compound’s effects on neurotransmitter receptors make it valuable in neuroscience research, particularly in studying the central nervous system.

    Pharmacology: this compound is used to investigate the pharmacological effects of α1-adrenergic receptor antagonists and their potential therapeutic applications.

    Cancer Research: Studies have explored the use of this compound in cancer research, particularly its effects on tumor growth and metastasis.

Mechanism of Action

Butanserin exerts its effects by binding to and inhibiting α1-adrenergic receptors. This antagonistic action reduces the effects of endogenous catecholamines like norepinephrine, leading to vasodilation and decreased blood pressure. The compound also interacts with other receptors, including serotonin receptors, contributing to its diverse pharmacological profile .

Comparison with Similar Compounds

Butanserin is compared with other α1-adrenergic receptor antagonists, such as:

    Ritanserin: Another receptor antagonist with similar applications but different receptor affinity profiles.

    Flufylline: Used in cardiovascular research with distinct pharmacological properties.

    Fluprofylline: Similar to Flufylline but with variations in receptor interactions.

Properties

IUPAC Name

3-[4-[4-(4-fluorobenzoyl)piperidin-1-yl]butyl]-1H-quinazoline-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26FN3O3/c25-19-9-7-17(8-10-19)22(29)18-11-15-27(16-12-18)13-3-4-14-28-23(30)20-5-1-2-6-21(20)26-24(28)31/h1-2,5-10,18H,3-4,11-16H2,(H,26,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLDQSYUQSLUEPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)C2=CC=C(C=C2)F)CCCCN3C(=O)C4=CC=CC=C4NC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40236109
Record name Butanserin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40236109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

423.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87051-46-5
Record name 3-[4-[4-(4-Fluorobenzoyl)-1-piperidinyl]butyl]-2,4(1H,3H)-quinazolinedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87051-46-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butanserin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087051465
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butanserin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40236109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BUTANSERIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4I933V848G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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